molecular formula C18H20N6O4S2 B12151192 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

Cat. No.: B12151192
M. Wt: 448.5 g/mol
InChI Key: QGPYAPTYHDTBKY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting 3-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

    Introduction of the amino group: The triazole intermediate is then reacted with an appropriate amine to introduce the amino group at the 4-position.

    Thioether formation: The amino-triazole is then reacted with an alkyl halide to form the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with 4-sulfamoylphenyl acetic acid under appropriate conditions to form the desired acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival and proliferation of microorganisms or cancer cells. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide include other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal used for serious fungal infections.

The uniqueness of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide lies in its specific structural features, such as the presence of the ethoxyphenyl and sulfamoylphenyl groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C18H20N6O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H20N6O4S2/c1-2-28-14-5-3-4-12(10-14)17-22-23-18(24(17)19)29-11-16(25)21-13-6-8-15(9-7-13)30(20,26)27/h3-10H,2,11,19H2,1H3,(H,21,25)(H2,20,26,27)

InChI Key

QGPYAPTYHDTBKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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